3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one
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Overview
Description
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is a compound that features a thiazole ring fused with a biphenyl structure. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivative through a series of intermediate steps, including the formation of thiohydrazonate and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of Lawesson’s Reagent with 4-oxocarboxylic acid derivatives, N-acyl amino acid derivatives, and N-acyl-N’-ethoxycarbonylhydrazines . These reactions produce substituted thiophenes, thiazoles, and 1,3,4-thiadiazole-2(3H)-thiones .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and Lawesson’s Reagent . Reaction conditions typically involve the use of solvents like ethanol and triethylamine, with reactions carried out at room temperature or under reflux .
Major Products Formed
Major products formed from these reactions include various thiazole derivatives, such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Used in the development of synthetic drugs, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is unique due to its specific structural combination of a thiazole ring and a biphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
114882-62-1 |
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Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-phenyl-2-(1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NOS/c17-14-7-6-12(11-4-2-1-3-5-11)10-13(14)15-16-8-9-18-15/h1-10,17H |
InChI Key |
OFMIIOLIVOMHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=NC=CS3 |
Origin of Product |
United States |
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